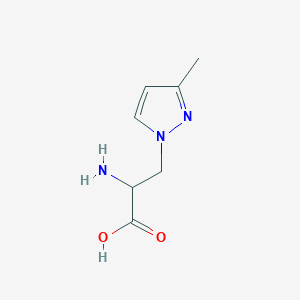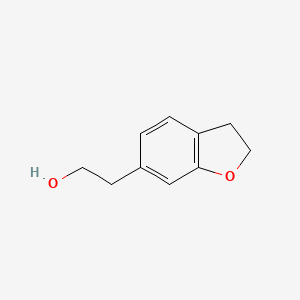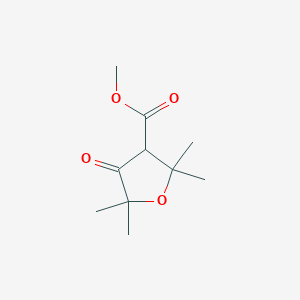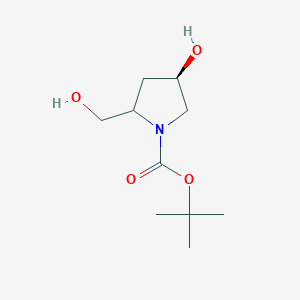
N'-hydroxycinnamimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-hydroxycinnamimidamide is an organic compound with the molecular formula C₉H₁₀N₂O It is a derivative of cinnamamide, where the amide nitrogen is substituted with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
N’-hydroxycinnamimidamide can be synthesized through a multi-step process. One common method involves the reaction of cinnamamide with hydroxylamine. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-hydroxycinnamimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-hydroxycinnamimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines
Substitution: Halogenated derivatives, alkylated derivatives
科学的研究の応用
N’-hydroxycinnamimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-hydroxycinnamimidamide involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with proteins and nucleic acids is of particular interest .
類似化合物との比較
N’-hydroxycinnamimidamide can be compared with other similar compounds, such as:
N-hydroxycinnamamide: Similar structure but lacks the imidamide group.
Cinnamamide: The parent compound without the hydroxyl substitution.
Hydroxycinnamic acids: Compounds with similar hydroxyl and cinnamoyl groups but different functional groups.
Uniqueness
N’-hydroxycinnamimidamide is unique due to the presence of both hydroxyl and imidamide functional groups. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications .
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
(Z)-N'-hydroxy-3-phenylprop-2-enimidamide |
InChI |
InChI=1S/C9H10N2O/c10-9(11-12)7-6-8-4-2-1-3-5-8/h1-7,12H,(H2,10,11)/b7-6- |
InChIキー |
OGHDWBUBSDXIRB-SREVYHEPSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\C(=N\O)\N |
正規SMILES |
C1=CC=C(C=C1)C=CC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13065839.png)



![10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2,8-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B13065860.png)
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065872.png)

![2-{[(4-bromophenyl)thio]methyl}-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13065881.png)

![2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13065895.png)


